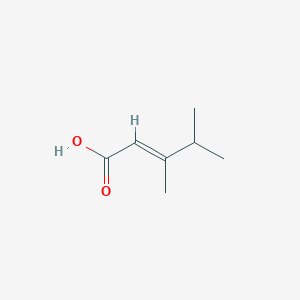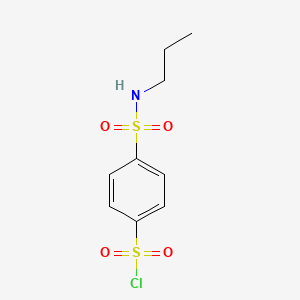
8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C28H27FN6O2 and its molecular weight is 498.562. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Luminescent Properties and Photo-induced Electron Transfer
Research on naphthalimide derivatives with piperazine substituents, similar in structure to the compound , has shown significant insights into their luminescent properties and photo-induced electron transfer mechanisms. The fluorescence of these compounds can be quenched through a photo-induced electron transfer process from the alkylated amine donor to the naphthalimide moiety, highlighting their potential as pH probes and in the development of fluorescent materials (Gan et al., 2003).
Synthesis and Characterization of Derivatives
The synthesis and characterization of new derivatives of naphthalene and tetracyclic diazaquinone highlight the chemical versatility and potential for creating novel compounds with specific properties. These studies lay the groundwork for further exploration of their applications in materials science and biochemistry (Abdassalam et al., 2019).
Antimicrobial and Antituberculosis Activity
Purine connected piperazine derivatives have been synthesized and evaluated for their potent inhibitory activity against Mycobacterium tuberculosis. This research not only provides insights into the design of new antituberculosis agents but also highlights the potential therapeutic applications of purine-piperazine linked compounds (Konduri et al., 2020).
Photophysical Properties and Solvatochromism
The study of naphthalene-1,8-dicarboxylic acid derivatives, related to the core structure of the compound , reveals their photophysical properties and solvatochromism. These findings are crucial for developing new fluorescent bioactive compounds and for applications in bio-imaging studies (Nicolescu et al., 2020).
Antiviral Activity
Diketopiperazine derivatives from marine-derived actinomycetes have shown modest to potent antiviral activity against the influenza A (H1N1) virus. This research demonstrates the potential of marine-derived compounds in the development of new antiviral agents and highlights the importance of natural products in drug discovery (Wang et al., 2013).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the introduction of the fluorobenzyl and naphthalen-1-ylmethyl groups onto a purine scaffold. The piperazine moiety is then added to the purine scaffold to form the final compound.", "Starting Materials": [ "2,6-dioxo-3-methyl-1,2,3,6-tetrahydropurine", "2-fluorobenzylamine", "1-bromonaphthalene", "piperazine", "potassium carbonate", "N,N-dimethylformamide (DMF)", "acetonitrile", "diethyl ether", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: 2,6-dioxo-3-methyl-1,2,3,6-tetrahydropurine is reacted with 1-bromonaphthalene in the presence of potassium carbonate and DMF to form 7-(naphthalen-1-ylmethyl)-2,6-dioxo-3-methyl-1,2,3,6-tetrahydropurine.", "Step 2: 7-(naphthalen-1-ylmethyl)-2,6-dioxo-3-methyl-1,2,3,6-tetrahydropurine is reacted with 2-fluorobenzylamine in the presence of acetonitrile and sodium hydroxide to form 8-(4-(2-fluorobenzyl)naphthalen-1-ylmethyl)-2,6-dioxo-3-methyl-1,2,3,6-tetrahydropurine.", "Step 3: 8-(4-(2-fluorobenzyl)naphthalen-1-ylmethyl)-2,6-dioxo-3-methyl-1,2,3,6-tetrahydropurine is reacted with piperazine in the presence of DMF to form 8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione.", "Step 4: The final compound is purified by recrystallization from diethyl ether and water." ] } | |
Numéro CAS |
886910-85-6 |
Formule moléculaire |
C28H27FN6O2 |
Poids moléculaire |
498.562 |
Nom IUPAC |
8-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C28H27FN6O2/c1-32-25-24(26(36)31-28(32)37)35(18-20-10-6-9-19-7-2-4-11-22(19)20)27(30-25)34-15-13-33(14-16-34)17-21-8-3-5-12-23(21)29/h2-12H,13-18H2,1H3,(H,31,36,37) |
Clé InChI |
IBSMNOAPDKSDRO-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4F)CC5=CC=CC6=CC=CC=C65 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2551565.png)
![6-Methyl-5-(3-methylbut-2-enyl)triazolo[1,5-a]pyrazin-4-one](/img/structure/B2551568.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2551569.png)
![N-[(3-Chloropyrazin-2-yl)methyl]-7-oxa-10-azaspiro[4.6]undecane-10-carboxamide](/img/structure/B2551570.png)

![3-({4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B2551577.png)
![3-(3,4-dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2551579.png)
![ethyl 2-(5-nitrothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2551580.png)



![N-(4-ethylphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2551586.png)
![2-phenyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2551587.png)